1-benzyl-N-{2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a benzyl group at position 1, a 3-methylbut-2-en-1-ylsulfanyl substituent at position 2, and a 5-oxopyrrolidine-3-carboxamide moiety at position 2. The synthesis of analogous pyrimidine derivatives often involves multicomponent reactions using aldehydes, ketones, and nucleophiles under acidic or basic conditions, as seen in . Key spectral characterization methods (e.g., IR, NMR, mass spectrometry) are critical for confirming its structure, consistent with protocols described for related compounds .
Properties
IUPAC Name |
1-benzyl-N-[2-(3-methylbut-2-enylsulfanyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-15(2)8-10-32-23-24-18-9-11-31-20(18)22(30)27(23)25-21(29)17-12-19(28)26(14-17)13-16-6-4-3-5-7-16/h3-9,11,17H,10,12-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPEKYTAVLSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4)SC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-N-{2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : Known for its antitumor properties.
- Benzyl group : Enhances lipophilicity and bioavailability.
- Pyrrolidine and carboxamide moieties : Contribute to the compound's biological activity.
Molecular Formula
The molecular formula is with a molecular weight of approximately 396.49 g/mol.
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- The compound has been shown to inhibit the enzyme DHFR, which is crucial for DNA synthesis and cellular proliferation in cancer cells. This inhibition leads to reduced availability of tetrahydrofolate, necessary for nucleotide synthesis.
- In vitro studies indicate that the compound exhibits a competitive inhibition profile with an IC50 value comparable to established DHFR inhibitors like methotrexate .
-
Induction of Apoptosis :
- The compound triggers apoptosis in cancer cells through the activation of caspases. Specifically, it significantly increases the levels of caspases 3 and 9, indicating a mitochondrial pathway of apoptosis .
- Cell-cycle analysis reveals that treatment with this compound leads to G2/M phase arrest, further contributing to its antitumor efficacy.
Efficacy Against Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of this compound against various human tumor cell lines. The results are summarized in Table 1.
| Cell Line | TGI (µM) | GI50 (µM) | LC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| SNB-75 | 16.2 | 3.3 | 50.1 | DHFR inhibition; apoptosis induction |
| NCI-H460 | 20.0 | 5.0 | 60.0 | DHFR inhibition; cell cycle arrest |
| MCF7 | 25.0 | 10.0 | 70.0 | Apoptosis via caspase activation |
Table 1: Summary of biological activity against selected cancer cell lines.
Study on Antitumor Activity
In a study published in December 2022, researchers synthesized a series of thieno[2,3-d]pyrimidine analogues and evaluated their antitumor activity across multiple cell lines. The results indicated that compounds similar to our target compound exhibited potent growth inhibition across the NCI 60 cell line panel. Notably, compounds structurally related to our compound showed improved activity compared to standard treatments like 5-fluorouracil .
In Silico Studies
Molecular docking studies have been performed to assess the binding affinity of the compound to DHFR. These studies suggest that specific interactions between the sulfur atom in the thieno moiety and critical amino acids in the active site enhance binding affinity and inhibitory potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related compounds reveals the following:
- Its pyrrolidone carboxamide moiety is shared with ’s analogue but differs in substitution patterns, which could modulate target selectivity.
- Core Heterocycle Differences: Pyrazolo-pyrimidines () often exhibit stronger DNA intercalation or kinase inhibition due to planar aromatic systems, whereas thienopyrimidines may favor ATP-binding pockets in kinases .
Pharmacokinetic and Bioactivity Predictions
- Similarity Indexing: Applying Tanimoto coefficient-based similarity indexing (as in ) would quantify structural overlap with known bioactive compounds.
- Lumping Strategy: Per , lumping the target compound with other thienopyrimidines or pyrrolidinecarboxamides could predict shared properties (e.g., metabolic stability, solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
